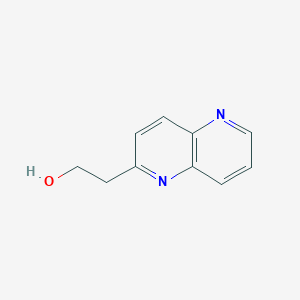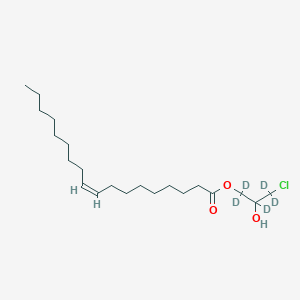
rac 1-Oleoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Oleoyl-3-chloropropanediol-d5: is a synthetic chemical compound that belongs to the 3-chloropropanediol-d5 family of compounds. It is an analogue of oleic acid, a naturally occurring fatty acid. This compound is a monoacylglycerol of octanoic acid at the sn-1 position and a chloride group at the sn-3 position . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-chloropropanediol-d5 involves the esterification of oleic acid with 3-chloropropanediol-d5. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-3 position is a good leaving group and can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the sn-1 position can be oxidized to form a carbonyl group or reduced to form an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include alkanes and alcohols.
Applications De Recherche Scientifique
rac 1-Oleoyl-3-chloropropanediol-d5 has been widely utilized in scientific research for various applications, including:
Mécanisme D'action
The mechanism by which rac 1-Oleoyl-3-chloropropanediol-d5 exerts its effects involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety, makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . Additionally, it is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids .
Comparaison Avec Des Composés Similaires
rac 1-Palmitoyl-3-chloropropanediol-d5: Similar to rac 1-Oleoyl-3-chloropropanediol-d5 but with a palmitoyl group instead of an oleoyl group.
rac 1-Stearoyl-3-chloropropanediol-d5: Contains a stearoyl group instead of an oleoyl group.
Uniqueness: this compound is unique due to the presence of the oleoyl group, which is a monounsaturated fatty acid chain. This makes it particularly useful for studying the interaction of fatty acids with cellular membranes and the biological effects of chlorinated lipids .
Propriétés
Formule moléculaire |
C21H39ClO3 |
|---|---|
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
Clé InChI |
GQUYTVRTHVOZHT-FNKKQMTJSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


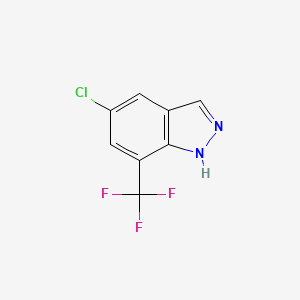
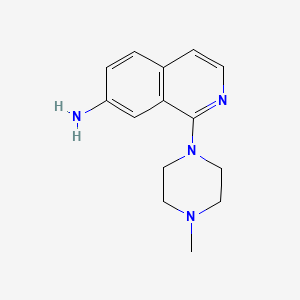
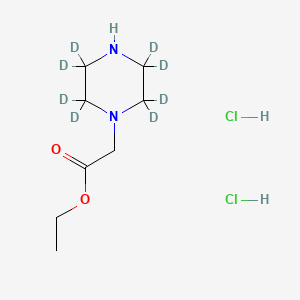
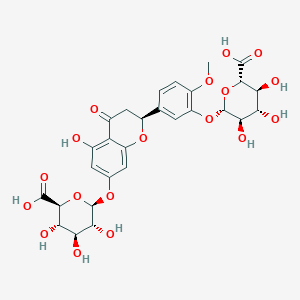
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
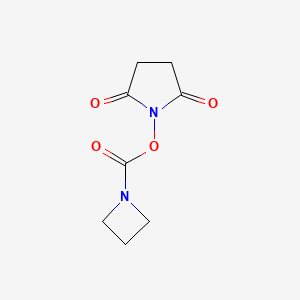
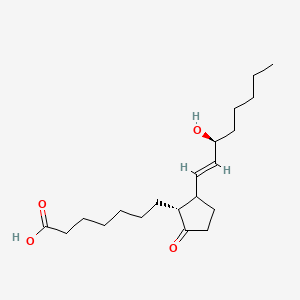
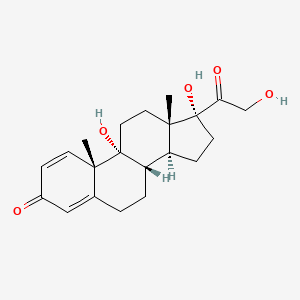
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

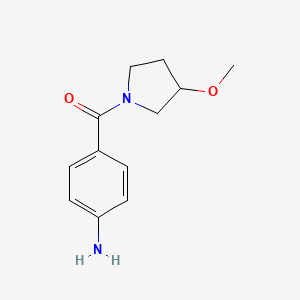
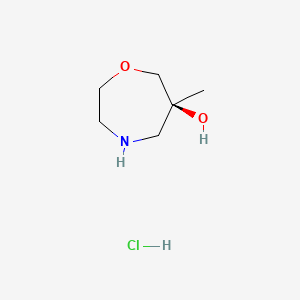
![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
